molecular formula C35H22ClN3 B8390138 2-[3-chloro-5-(9-phenanthryl)phenyl]-4,6-diphenyl- 1,3,5-triazine

2-[3-chloro-5-(9-phenanthryl)phenyl]-4,6-diphenyl- 1,3,5-triazine

Cat. No.: B8390138
M. Wt: 520.0 g/mol
InChI Key: FNMVYTWTGWHRAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-chloro-5-(9-phenanthryl)phenyl]-4,6-diphenyl- 1,3,5-triazine is a research compound with the molecular formula C35H22ClN3 and a molecular weight of 520.0 g/mol. This compound is primarily used in scientific research and is not intended for human or veterinary use.

Preparation Methods

The synthesis of 2-[3-chloro-5-(9-phenanthryl)phenyl]-4,6-diphenyl- 1,3,5-triazine involves several steps. One common method includes the following procedure:

  • Reactants:
    • 0.52 g (2.36 mmol) of 9-phenanthreneboronic acid
    • 0.91 g (2.15 mmol) of 2-(3-bromo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine
    • 24.8 mg (0.022 mmol) of tetrakis(triphenylphosphine)palladium
    • 80 mL of toluene
    • 10 mL of ethanol
    • 6.45 mL (6.45 mmol) of an aqueous 1M K2CO3 solution
  • Procedure:
    • In a stream of argon, the reactants are suspended in a mixed solvent of toluene and ethanol.
    • The temperature of the suspension is elevated to 60°C.
    • The aqueous K2CO3 solution is added dropwise to the suspension.
    • The mixture is distilled under reflux for 18 hours.
    • The reaction mixture is cooled to room temperature and distilled under reduced pressure to remove volatile materials.
    • Methanol is added to the concentrate, and the solid is collected by filtration.
    • The crude product is dissolved in chloroform and filtered by celite.
    • The filtrate is distilled to remove volatile materials, yielding the final product as a grayish-white solid with a yield of 91%.

Chemical Reactions Analysis

2-[3-chloro-5-(9-phenanthryl)phenyl]-4,6-diphenyl- 1,3,5-triazine undergoes various chemical reactions, including:

  • Substitution Reactions:
    • Common reagents: Halogens, nucleophiles
    • Conditions: Elevated temperatures, presence of catalysts
    • Major products: Substituted triazine derivatives
  • Oxidation Reactions:
    • Common reagents: Oxidizing agents like potassium permanganate
    • Conditions: Acidic or basic medium
    • Major products: Oxidized triazine derivatives
  • Reduction Reactions:
    • Common reagents: Reducing agents like sodium borohydride
    • Conditions: Mild temperatures
    • Major products: Reduced triazine derivatives

Scientific Research Applications

2-[3-chloro-5-(9-phenanthryl)phenyl]-4,6-diphenyl- 1,3,5-triazine has several scientific research applications, including:

  • Chemistry:
    • Used as a building block in the synthesis of more complex organic molecules.
    • Employed in the study of reaction mechanisms and kinetics.
  • Biology:
    • Investigated for its potential interactions with biological macromolecules.
    • Studied for its effects on cellular processes and pathways.
  • Medicine:
    • Explored for its potential therapeutic properties.
    • Used in drug discovery and development research.
  • Industry:
    • Utilized in the development of new materials with specific properties.
    • Applied in the creation of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[3-chloro-5-(9-phenanthryl)phenyl]-4,6-diphenyl- 1,3,5-triazine involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

2-[3-chloro-5-(9-phenanthryl)phenyl]-4,6-diphenyl- 1,3,5-triazine can be compared with other similar compounds, such as:

  • 2-(3-Bromo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine:
    • Similar structure but with a bromine atom instead of a phenanthryl group.
    • Different reactivity and applications.
  • 2-(3-Chloro-5-phenyl)-4,6-diphenyl-1,3,5-triazine:
    • Lacks the phenanthryl group, resulting in different chemical properties.
    • Used in different research contexts.
  • 2-(3-Chloro-5-(naphthalen-1-yl)phenyl)-4,6-diphenyl-1,3,5-triazine:
    • Contains a naphthyl group instead of a phenanthryl group.
    • Exhibits distinct reactivity and applications.

The uniqueness of this compound lies in its specific structure, which imparts unique chemical and physical properties, making it suitable for various specialized research applications.

Properties

Molecular Formula

C35H22ClN3

Molecular Weight

520.0 g/mol

IUPAC Name

2-(3-chloro-5-phenanthren-9-ylphenyl)-4,6-diphenyl-1,3,5-triazine

InChI

InChI=1S/C35H22ClN3/c36-28-20-26(32-22-25-15-7-8-16-29(25)30-17-9-10-18-31(30)32)19-27(21-28)35-38-33(23-11-3-1-4-12-23)37-34(39-35)24-13-5-2-6-14-24/h1-22H

InChI Key

FNMVYTWTGWHRAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC(=CC(=C3)C4=CC5=CC=CC=C5C6=CC=CC=C64)Cl)C7=CC=CC=C7

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a stream of argon, 0.52 g (2.36 mmol) of 9-phenanthreneboronic acid, 0.91 g (2.15 mmol) of 2-(3-bromo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine and 24.8 mg (0.022 mmol) of tetrakis(triphenylphosphine)palladium were suspended in a mixed solvent comprised of 80 mL of toluene and 10 mL of ethanol, and the temperature of the obtained suspension was elevated to 60° C. 6.45 mL (6.45 mmol) of an aqueous 1M K2CO3 solution was gradually added dropwise to the suspension, and the obtained mixture was distilled under reflux for 18 hours. The resultant reaction mixture was cooled to room temperature, and then distilled under a reduced pressure to remove all volatile materials. Methanol was added to the concentrate, and the thus-deposited solid was collected by filtration. The thus-obtained crude product was dissolved in chloroform and the obtained solution was filtered by celite. The filtrate was distilled to remove all volatile materials to give 1.02 g of an intermediate 2-[3-chloro-5-(9-phenanthryl)phenyl]-4,6-diphenyl-1,3,5-triazine as grayish white solid (yield: 91%).
Quantity
0.52 g
Type
reactant
Reaction Step One
Quantity
0.91 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
24.8 mg
Type
catalyst
Reaction Step Six

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